molecular formula C10H10F3NO2 B1362395 N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide CAS No. 886762-79-4

N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B1362395
CAS No.: 886762-79-4
M. Wt: 233.19 g/mol
InChI Key: PORWMQQDFCDCPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide typically involves the reaction of 2-methyl-4-(trifluoromethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Methyl-4-(trifluoromethoxy)aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in its activity, influencing its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methyl-4-(trifluoromethoxy)phenyl)urea
  • 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide
  • 4-Trifluoromethoxyphenylboronic acid

Uniqueness

N-(2-Methyl-4-(trifluoromethoxy)phenyl)acetamide is unique due to its trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[2-methyl-4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-6-5-8(16-10(11,12)13)3-4-9(6)14-7(2)15/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORWMQQDFCDCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382480
Record name 2-Methyl-4-(trifluoromethoxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-79-4
Record name 2-Methyl-4-(trifluoromethoxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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